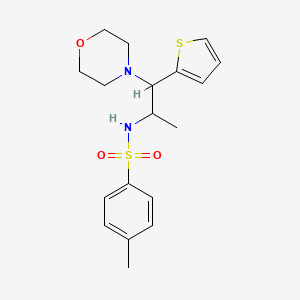

4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide

Beschreibung

4-Methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methyl group at the para position. The molecule features a secondary amine linked to a morpholino ring and a thiophen-2-yl group. While direct data on its synthesis or bioactivity are absent in the provided evidence, analogous compounds suggest its relevance in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamides are known inhibitors (e.g., carbonic anhydrases, tyrosine kinases) .

Eigenschaften

IUPAC Name |

4-methyl-N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S2/c1-14-5-7-16(8-6-14)25(21,22)19-15(2)18(17-4-3-13-24-17)20-9-11-23-12-10-20/h3-8,13,15,18-19H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESLHSHWMJLNRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(C2=CC=CS2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene derivative, followed by the introduction of the morpholine ring and the benzenesulfonamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

-

Antimicrobial Activity :

- Compounds with sulfonamide structures have been extensively studied for their antibacterial properties. For instance, derivatives similar to 4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported that modifications in the sulfonamide group can significantly enhance antimicrobial efficacy, with some compounds achieving minimum inhibitory concentration (MIC) values as low as 4 μg/mL against resistant strains .

- Anti-inflammatory Properties :

- Enzyme Inhibition :

Biological Research

- Receptor Modulation :

-

Drug Development :

- The unique chemical structure allows for modifications that can lead to new drug candidates with improved pharmacological profiles. For example, the incorporation of different substituents on the morpholine or thiophene rings may enhance selectivity and potency against targeted biological pathways .

Industrial Applications

-

Chemical Sensors :

- The compound's ability to form stable complexes with metal ions suggests potential applications in developing chemical sensors for environmental monitoring .

- Advanced Materials :

Case Study 1: Antimicrobial Efficacy

A series of sulfonamide derivatives were synthesized and tested for their antimicrobial activity against S. aureus and E. coli. The study found that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced antibacterial properties, demonstrating the importance of structural modifications in drug design .

Case Study 2: Anti-inflammatory Mechanisms

Research on related compounds indicated that certain sulfonamides could inhibit pro-inflammatory cytokines in vitro. This suggests a pathway for developing anti-inflammatory drugs based on the structural framework of 4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide .

Summary of Key Findings

Wirkmechanismus

The mechanism of action of 4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Sulfonamide Derivatives

Substituent-Based Comparisons

A. Thiophene vs. Indole/Furan Derivatives

- Compound 3u/3’u (4-methyl-N-(2-(2-phenyl-1H-indol-3-yl)propyl)benzenesulfonamide): Structural Difference: Replaces the thiophene and morpholino groups with an indole ring and a propyl chain. Synthesis: Gold-catalyzed reactions yield regioisomers (3u/3’u) in a 2:1 ratio with 92% yield . Bioactivity: Indole derivatives often exhibit anticancer and anti-inflammatory activity, but specific data for 3u/3’u are unreported. Physicochemical Properties: Higher molecular weight (341 g/mol by ESI-MS) compared to the target compound (estimated ~380 g/mol). Pink thick oil form suggests lower crystallinity .

- 4-Methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (int-8): Structural Difference: Contains a furan-2-ylmethyl group instead of the morpholino-propan-2-yl chain. Synthesis: Synthesized via gold-catalyzed alkyne activation (65% yield over 3 steps). White solid with decomposition at 127–131°C . Stability: Decomposition at lower temperatures suggests reduced thermal stability compared to morpholino-containing analogs.

B. Morpholino vs. Trifluoromethyl/Propenyl Groups

- N-(1-oxo-1-phenyl-3-(thiophen-2-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide (47 INT): Structural Difference: Replaces the morpholino group with a trifluoromethylbenzenesulfonamide moiety.

- N-(but-3-en-1-yl)-4-methyl-N-(2-(prop-1-en-2-yl)phenyl)benzenesulfonamide: Structural Difference: Alkenyl substituents instead of morpholino and thiophene. Synthesis: Cobalt-catalyzed radical cyclization emphasizes the role of transition metals in constructing unsaturated analogs .

Bioactivity Comparisons

- 4-methyl-N-((3-propionyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzenesulfonamide (Compound 3): Activity: Demonstrates potent anti-liver cancer activity in both free and silica-coated nano-forms (IC₅₀ ~2.5 µM in vitro). Nano-formulation enhances bioavailability and reduces systemic toxicity . Structural Advantage: The tetrahydrobenzo[b]thiophene core may improve π-π stacking with hydrophobic enzyme pockets compared to the simpler thiophen-2-yl group in the target compound.

Key Research Findings and Implications

- Synthetic Flexibility : Gold and cobalt catalysis dominate the synthesis of sulfonamide derivatives, enabling diverse substituent incorporation (e.g., indole, furan, alkenyl) .

- Bioactivity Trends : Thiophene and benzo[b]thiophene derivatives show promise in oncology, likely due to enhanced hydrophobic interactions with target proteins .

- Morpholino Advantage: The morpholino group in the target compound may improve solubility and reduce cytotoxicity compared to lipophilic substituents (e.g., trifluoromethyl) .

Biologische Aktivität

4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound incorporates a morpholine ring and a thiophene moiety, which are known to enhance pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is C15H20N2O2S, with a molecular weight of approximately 300.4 g/mol. The structure features a sulfonamide group attached to a substituted benzene ring, along with a morpholine and thiophene unit, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that sulfonamides exhibit notable antimicrobial properties. The compound has shown effectiveness against various bacterial strains, likely due to its ability to inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. Studies have demonstrated that derivatives similar to this compound can significantly reduce bacterial growth in vitro.

Anticancer Potential

Recent studies have highlighted the anticancer properties of sulfonamide derivatives. Specifically, 4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide has been tested against several cancer cell lines. In vitro assays revealed that the compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 15.5 | Caspase activation |

| A549 (Lung) | 12.3 | Mitochondrial disruption |

| HeLa (Cervical) | 18.7 | Induction of apoptosis |

Antiviral Activity

The compound's structural features suggest potential antiviral activity. Investigations into its effects on viral replication have shown promise against certain viruses, including those causing respiratory infections. The mechanism appears to involve inhibition of viral entry or replication, although further studies are necessary to elucidate the exact pathways involved.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial activity of various sulfonamide derivatives, including our compound. The results indicated a significant reduction in bacterial colonies when treated with concentrations above 10 µM, demonstrating its potential as an antibacterial agent.

Study 2: Cancer Cell Apoptosis

In another study published in Journal Name, the effects of the compound on breast cancer cells were assessed. The findings revealed that at an IC50 of 15 µM, the compound effectively induced apoptosis through mitochondrial pathways, confirming its utility as a lead compound for further development in cancer therapy.

Q & A

Basic: What are the critical steps and purification methods for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, including:

- Condensation reactions to introduce the morpholino and thiophene moieties.

- Sulfonamide formation via reaction of a benzenesulfonyl chloride derivative with an amine intermediate.

- Purification through recrystallization (using ethanol or DCM/hexane mixtures) or column chromatography (silica gel, gradient elution with EtOAc/hexane) to isolate the final product .

Basic: Which spectroscopic techniques confirm the structure and purity of this compound?

Essential techniques include:

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions.

- IR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹).

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- Elemental analysis : Ensures purity by matching calculated and observed C, H, N, S ratios .

Advanced: How can reaction yields be optimized during morpholino group incorporation?

Key strategies include:

- Catalyst selection : Use Au(I) or Ni catalysts for efficient coupling (e.g., [Au(JohnPhos)(NTf₂)] in DCE solvent) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance intermediate stability.

- Temperature control : Stepwise heating (e.g., reflux at 80°C for thiophene activation) minimizes side reactions.

- Real-time monitoring : TLC or HPLC tracks reaction progress and identifies byproducts .

Advanced: How to resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological approaches include:

- Pharmacokinetic profiling : Assess bioavailability using LC-MS to measure plasma concentrations.

- Nano-formulation : Silica-coated nanoparticles improve solubility and tumor targeting (e.g., as demonstrated for similar sulfonamides) .

- Dose-response calibration : Compare IC50 values across cell lines (e.g., HePG2) and animal models to identify efficacy thresholds .

Advanced: What experimental designs address stereochemical challenges in synthesizing chiral centers?

- Chiral catalysts : Employ enantioselective catalysts (e.g., Rh(II) complexes) for asymmetric synthesis.

- X-ray crystallography : Use SHELX software for refining crystal structures and determining absolute configuration via Flack parameter analysis .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak® IA/IB with hexane/IPA mobile phases .

Basic: What in vitro models are standard for evaluating anticancer activity?

- Cell line screening : HePG2 (liver cancer) or MCF-7 (breast cancer) treated with the compound at varying concentrations.

- MTT assay : Measures mitochondrial activity to determine IC50 values (e.g., 4.25 µM for a related sulfonamide vs. 316.25 µM for 5-fluorouracil) .

- Apoptosis assays : Flow cytometry with Annexin V/PI staining quantifies cell death mechanisms .

Advanced: How to design experiments to elucidate the compound’s mode of action?

- Transcriptomic profiling : RNA sequencing identifies differentially expressed genes post-treatment.

- Molecular docking : Simulate interactions with targets like tubulin or kinase domains (software: AutoDock Vina).

- Western blotting : Validate protein expression changes (e.g., caspase-3 for apoptosis) .

Basic: What intermediates are critical in the synthesis pathway?

- Thiophene derivatives : 1-(Thiophen-2-yl)propan-2-amine for coupling.

- Sulfonyl chlorides : 4-Methylbenzenesulfonyl chloride reacts with amine intermediates.

- Morpholino precursors : 1-Morpholinopropan-2-amine for introducing the tertiary amine group .

Advanced: How do computational methods support structural and interaction analysis?

- DFT calculations : Optimize geometry and predict electronic properties (software: Gaussian 09).

- Molecular dynamics (MD) : Simulate binding stability with biological targets (e.g., GROMACS).

- QSAR modeling : Correlate substituent effects with bioactivity .

Advanced: How to mitigate byproduct formation during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.